![molecular formula C34H40N2O4 B12372784 2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PPAR modulators often involves complex organic synthesis techniques. For instance, the synthesis of PPAR-gamma agonists can involve the condensation of thiazolidinedione with various aldehydes under basic conditions . The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of PPAR modulators involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PPAR modulators undergo various chemical reactions, including:
Oxidation: PPAR modulators can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and alkylation are common substitution reactions for modifying PPAR modulators.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide are used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original PPAR modulator, which can have different pharmacological properties .
Applications De Recherche Scientifique
PPARs have a wide range of applications in scientific research:
Mécanisme D'action
PPARs exert their effects by binding to specific regions of DNA known as peroxisome proliferator response elements (PPREs). Upon binding, they regulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARs form heterodimers with retinoid X receptors (RXRs) to exert their effects. The activation of PPARs leads to the modulation of various signaling pathways, including the insulin signaling pathway and the inflammatory response .
Comparaison Avec Des Composés Similaires
PPARs are unique compared to other nuclear receptors due to their ability to regulate a wide range of metabolic processes. Similar compounds include:
Fibrates: These are PPAR-alpha agonists used to treat hyperlipidemia.
Thiazolidinediones: These are PPAR-gamma agonists used in the treatment of type 2 diabetes.
Dual PPAR agonists: Compounds like aleglitazar that activate both PPAR-alpha and PPAR-gamma.
PPAR modulators are distinct in their ability to target multiple pathways simultaneously, providing a broader therapeutic effect compared to single-target drugs .
Propriétés
Formule moléculaire |
C34H40N2O4 |
|---|---|
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
2-[3-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C34H40N2O4/c1-21-23(3)36(20-24-10-9-11-28(18-24)40-34(7,8)32(38)39)30-17-14-26(19-29(21)30)31(37)35-22(2)25-12-15-27(16-13-25)33(4,5)6/h9-19,22H,20H2,1-8H3,(H,35,37)(H,38,39)/t22-/m0/s1 |
Clé InChI |
DLXSTRGKTJFVEB-QFIPXVFZSA-N |
SMILES isomérique |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



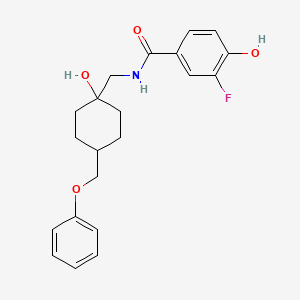
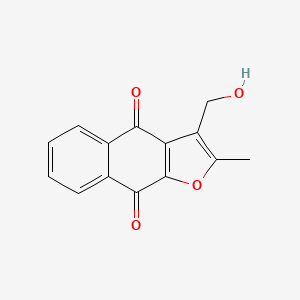

![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
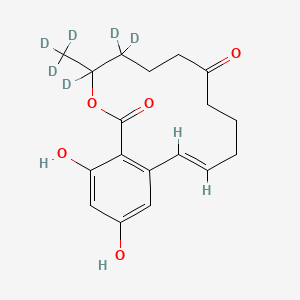
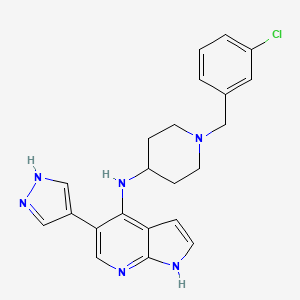
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
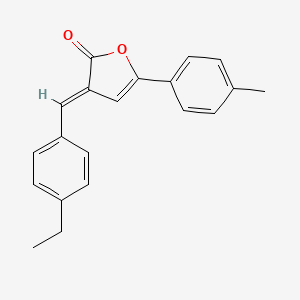
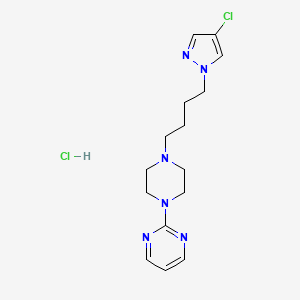
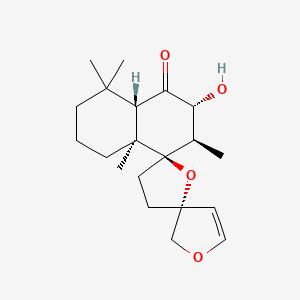
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
